5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Boron Moiety: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can also occur, potentially modifying the pyrazolo[1,5-A]pyrazine core.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boron moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as part of drug delivery systems. The unique structure allows for interactions with biological targets that are not accessible with other compounds .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exerts its effects is largely dependent on its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine apart is its unique combination of a pyrazolo[1,5-A]pyrazine core with a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H22BN3O2 |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-17-7-6-16(5)9-11(10)17/h8H,6-7,9H2,1-5H3 |
InChI Key |
JWRCPHDXYJIWEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCN3N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.